molecular formula C10H12N2O6S B2825942 Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate CAS No. 339191-82-1

Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate

Cat. No. B2825942
CAS RN: 339191-82-1
M. Wt: 288.27
InChI Key: XAUMQBFXHCRFGM-UHFFFAOYSA-N
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Description

Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate, also known as MNPS, is a compound that belongs to the class of sulfonylurea herbicides. It is widely used in agriculture to control weeds in various crops, including corn, soybeans, and wheat. MNPS has gained significant attention in the scientific community due to its potential as a selective herbicide and its unique mechanism of action.

Mechanism of Action

Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic levels of keto acids, which disrupts the normal metabolic processes in the plant and ultimately leads to its death. This compound is a selective herbicide because it targets ALS in plants but does not affect the same enzyme in animals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in plants. This compound inhibits the biosynthesis of branched-chain amino acids, which are essential for plant growth and development. This leads to a reduction in protein synthesis and ultimately to the death of the plant. This compound has also been shown to affect the photosynthetic process in plants, leading to a reduction in chlorophyll content and a decrease in photosynthetic efficiency.

Advantages and Limitations for Lab Experiments

Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate has several advantages for lab experiments. It is a potent inhibitor of ALS in plants, making it a valuable tool for studying the biosynthesis of branched-chain amino acids. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, this compound has some limitations for lab experiments. It is highly toxic and requires careful handling to avoid exposure. This compound is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate. One area of research is the development of new this compound analogs with improved selectivity and potency. Another area of research is the study of the environmental impact of this compound and its potential for bioaccumulation in the food chain. Finally, there is a need for further research on the mechanism of action of this compound and its potential as a tool for studying the biosynthesis of branched-chain amino acids in plants.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential as a selective herbicide and its unique mechanism of action. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product. This compound has several advantages for lab experiments but also has some limitations. There are several future directions for the study of this compound, including the development of new analogs and further research on its mechanism of action.

Synthesis Methods

Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzenesulfonyl chloride with methyl acrylate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with a primary amine. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.

Scientific Research Applications

Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate has been extensively studied for its potential as a selective herbicide. It has been shown to be effective in controlling weeds in various crops, including corn, soybeans, and wheat. This compound is particularly useful in controlling weeds that are resistant to other herbicides, making it a valuable tool for farmers.

properties

IUPAC Name

methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S/c1-18-10(13)6-7-11-19(16,17)9-4-2-8(3-5-9)12(14)15/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUMQBFXHCRFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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